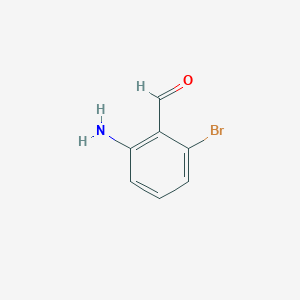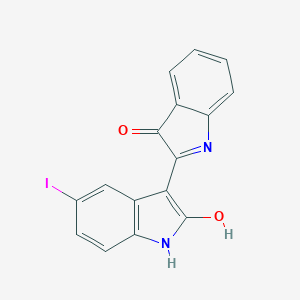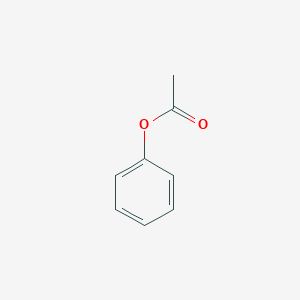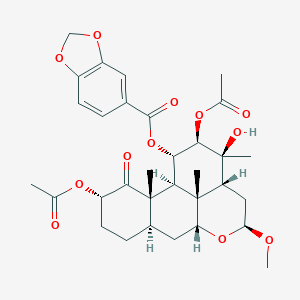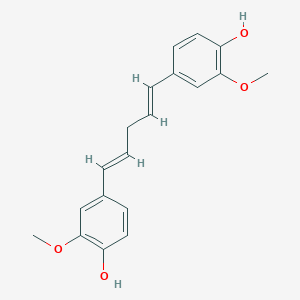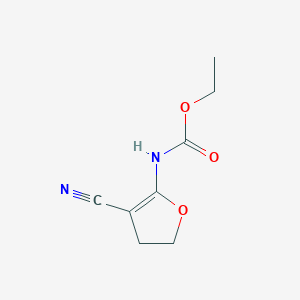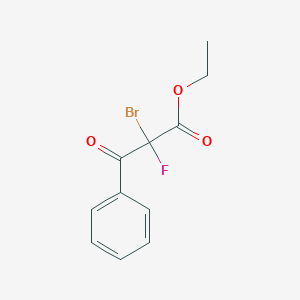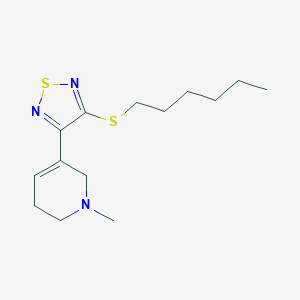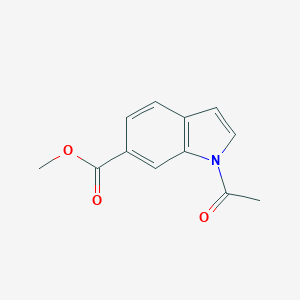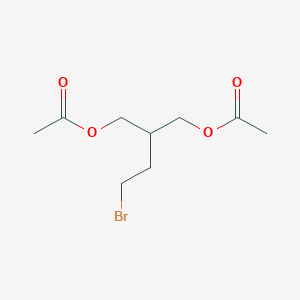
2-(Acetoxymethyl)-4-bromobutyl acetate
Overview
Description
2-(Acetoxymethyl)-4-bromobutyl acetate is an organic compound that features both acetoxymethyl and bromobutyl functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both acetoxy and bromine groups makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetoxymethyl)-4-bromobutyl acetate typically involves the reaction of 4-bromobutanol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate acetoxymethyl group, which is then esterified to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and efficient purification techniques ensures the production of high-quality product.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The acetoxymethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding butyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted butyl acetates.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions yield butyl acetate derivatives.
Scientific Research Applications
2-(Acetoxymethyl)-4-bromobutyl acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Acetoxymethyl)-4-bromobutyl acetate involves its interaction with various molecular targets, depending on the specific application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites upon enzymatic cleavage. The acetoxymethyl group can be hydrolyzed by esterases, while the bromine atom can participate in halogen bonding with target proteins, influencing their activity.
Comparison with Similar Compounds
2-(Acetoxymethyl)-4-chlorobutyl acetate: Similar structure but with a chlorine atom instead of bromine.
2-(Acetoxymethyl)-4-iodobutyl acetate: Contains an iodine atom, which can affect its reactivity and biological activity.
2-(Acetoxymethyl)-4-fluorobutyl acetate: Fluorine substitution can lead to different pharmacokinetic properties.
Uniqueness: 2-(Acetoxymethyl)-4-bromobutyl acetate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding
Properties
IUPAC Name |
[2-(acetyloxymethyl)-4-bromobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-7(11)13-5-9(3-4-10)6-14-8(2)12/h9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVYTSAUFAJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CCBr)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
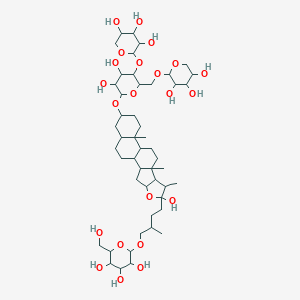
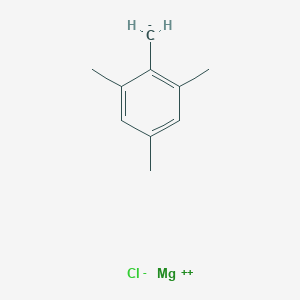

![3-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenol](/img/structure/B143966.png)
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
